molecular formula C7H9ClN2 B12432078 1-(5-Chloro-3-pyridyl)ethanamine

1-(5-Chloro-3-pyridyl)ethanamine

Cat. No.: B12432078
M. Wt: 156.61 g/mol
InChI Key: HVGKGOMAGDQVDC-UHFFFAOYSA-N
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Description

1-(5-Chloro-3-pyridyl)ethanamine is a chloro-substituted pyridine derivative with an ethanamine group at the 3-position of the pyridine ring. Its molecular formula is C₇H₈ClN₂, and it exists as an enantiomerically pure compound, such as the (S)-enantiomer (CAS: 1213887-83-2) . This compound is primarily used in pharmaceutical and agrochemical research, leveraging its structural features for ligand-receptor studies or as a synthetic intermediate .

Properties

IUPAC Name

1-(5-chloropyridin-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-5(9)6-2-7(8)4-10-3-6/h2-5H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGKGOMAGDQVDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CN=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Chloropyridin-3-yl)ethanamine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 5-chloropyridine-3-carboxaldehyde.

    Reductive Amination: The 5-chloropyridine-3-carboxaldehyde undergoes reductive amination with (S)-1-phenylethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.

    Purification: The resulting product is purified using chromatographic techniques to obtain (S)-1-(5-Chloropyridin-3-yl)ethanamine in high enantiomeric purity.

Industrial Production Methods

In industrial settings, the production of (S)-1-(5-Chloropyridin-3-yl)ethanamine may involve:

    Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Automated Purification Systems: Employing high-performance liquid chromatography (HPLC) for large-scale purification.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Chloropyridin-3-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or sodium methoxide under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(1S)-1-(6-Chloro(3-pyridyl))ethylamine is a chiral amine compound featuring a chlorine-substituted pyridine ring. It has applications in chemistry, biology, and industry.

Preparation Methods

(1S)-1-(6-Chloro(3-pyridyl))ethylamine is typically synthesized through these steps:

  • Begins with commercially available 6-chloropyridine.
  • A chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
  • The amine group is introduced via reductive amination or other suitable methods.

Industrial production may involve large-scale chiral resolution processes or the utilization of chiral catalysts to ensure high enantiomeric purity.

Chemical Reactions

(1S)-1-(6-Chloro(3-pyridyl))ethylamine can undergo oxidation, reduction, and substitution reactions.

  • Oxidation Common oxidizing agents include potassium permanganate and hydrogen peroxide. Oxidation may yield pyridine N-oxides.
  • Reduction Reducing agents such as lithium aluminum hydride or sodium borohydride are used and can yield different amine derivatives.
  • Substitution Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide and can produce various substituted pyridines.

Scientific Research Applications

(1S)-1-(6-Chloro(3-pyridyl))ethylamine is used as a building block in the synthesis of more complex molecules, in the study of enzyme interactions and metabolic pathways, and in the production of agrochemicals and other industrial chemicals. Its mechanism of action involves interactions with specific molecular targets such as enzymes, receptors, or other proteins, often mediated through binding, leading to changes in biochemical pathways.

Mechanism of Action

The mechanism of action of (S)-1-(5-Chloropyridin-3-yl)ethanamine involves:

    Molecular Targets: Binding to specific receptors or enzymes in biological systems.

    Pathways Involved: Modulation of neurotransmitter pathways, particularly those involving acetylcholine and dopamine.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyridine Derivatives

The following table summarizes key structural analogs of 1-(5-Chloro-3-pyridyl)ethanamine, highlighting differences in substituents and their implications:

Compound Name Molecular Formula Substituents Molar Mass (g/mol) Key Properties/Applications Reference(s)
1-(5-Chloro-3-pyridyl)ethanamine (Target) C₇H₈ClN₂ 5-Cl, ethanamine at 3-pyridyl 170.61 Chiral intermediate, research use
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethanamine C₈H₇ClF₃N₂ 3-Cl, 5-CF₃, ethanamine at 2-pyridyl 236.60 Enhanced lipophilicity, agrochemicals
(R)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride C₇H₁₀Cl₂F₂N₂ 5-F, ethanamine at 3-pyridyl (R-configuration) 229.53 Polar, metabolic stability studies
1-(5-Bromo-3-chloropyridin-2-yl)ethanamine C₇H₈BrClN₂ 5-Br, 3-Cl, ethanamine at 2-pyridyl 235.51 Steric bulk, halogen bonding
2-((5-Bromopyridin-3-yl)oxy)ethanamine hydrochloride C₇H₁₀BrClN₂O 5-Br, ether linkage at 3-pyridyl 273.53 Improved solubility, drug delivery
Key Observations:
  • Halogen Effects: Chlorine (Cl): Enhances electron-withdrawing effects, stabilizing the pyridine ring and influencing reactivity in cross-coupling reactions . Fluorine (F): Increases polarity and metabolic stability due to high electronegativity, as seen in (R)-1-(5-Fluoropyridin-3-yl)ethanamine .
  • Trifluoromethyl (CF₃) : In 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethanamine, the CF₃ group significantly boosts lipophilicity, making it suitable for membrane-permeable agrochemicals .
  • Stereochemistry : The (S)-enantiomer of the target compound demonstrates the importance of chirality in receptor interactions, a critical factor in drug design .

Data Contradictions and Limitations

  • This gap necessitates further study.

Biological Activity

1-(5-Chloro-3-pyridyl)ethanamine, a compound with significant pharmacological potential, has garnered attention for its biological activities. This article explores its mechanisms of action, effects on various biological systems, and relevant case studies.

1-(5-Chloro-3-pyridyl)ethanamine is characterized by its unique stereochemistry, which influences its biological interactions. The presence of the chloro group on the pyridine ring enhances its binding affinity to various biological targets. The synthesis typically involves the alkylation of 5-chloro-3-pyridinecarboxaldehyde with ethanamine under controlled conditions to yield the desired product.

The biological activity of 1-(5-Chloro-3-pyridyl)ethanamine can be attributed to several mechanisms:

  • TRPA1 Antagonism : Recent studies have indicated that compounds similar to 1-(5-Chloro-3-pyridyl)ethanamine exhibit antagonistic effects on the TRPA1 ion channel, which plays a crucial role in nociception and inflammatory pain pathways. This suggests potential applications in pain management .
  • Neurotransmitter Modulation : The compound may also influence neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are critical in mood regulation and anxiety disorders.

In Vitro Studies

In vitro assays have demonstrated that 1-(5-Chloro-3-pyridyl)ethanamine exhibits significant activity against various cell lines. For instance:

  • Cell Proliferation Inhibition : Studies show that this compound can inhibit the proliferation of specific cancer cell lines, indicating potential anti-cancer properties.
  • Anti-inflammatory Effects : It has been observed to reduce pro-inflammatory cytokine production in macrophages, suggesting a role in modulating immune responses.

In Vivo Studies

In vivo studies further elucidate the pharmacological profile of 1-(5-Chloro-3-pyridyl)ethanamine:

  • Pain Models : In rodent models, administration of this compound resulted in reduced nociceptive behaviors in response to inflammatory stimuli, confirming its analgesic properties .
  • Behavioral Studies : Behavioral assays indicate that it may possess anxiolytic effects, as evidenced by increased time spent in open arms during elevated plus maze tests.

Case Studies

  • Pain Management Research : A study involving chronic pain models demonstrated that treatment with 1-(5-Chloro-3-pyridyl)ethanamine led to significant reductions in pain scores compared to control groups. The compound's ability to modulate TRPA1 channels was highlighted as a key mechanism .
  • Cancer Cell Line Studies : Research on various cancer cell lines revealed that 1-(5-Chloro-3-pyridyl)ethanamine induced apoptosis and inhibited cell cycle progression, suggesting its potential as a therapeutic agent in oncology.

Data Summary

Biological ActivityObservationsReference
TRPA1 AntagonismReduced nociceptive behaviors
Cell ProliferationInhibited growth in cancer cell lines
Anti-inflammatory EffectsDecreased cytokine production
Anxiolytic EffectsIncreased open arm time in behavioral tests

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